1-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Chloromethyl)-6-azaspiro[34]octan-6-yl)ethanone is a complex organic compound featuring a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a chloromethyl ketone with a spirocyclic amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can react with the chloromethyl group under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
1-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanone exerts its effects involves interaction with specific molecular targets. For example, in medicinal applications, the compound may bind to receptors or enzymes, altering their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone: Similar structure but with a bromine atom instead of chlorine.
1-(2-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethanone: Contains a hydroxymethyl group instead of chloromethyl.
1-(2-(Methyl)-6-azaspiro[3.4]octan-6-yl)ethanone: Lacks the halogen substituent.
Uniqueness
1-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanone is unique due to its specific spirocyclic structure and the presence of a chloromethyl group, which imparts distinct reactivity and potential for functionalization. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C10H16ClNO |
---|---|
Molecular Weight |
201.69 g/mol |
IUPAC Name |
1-[2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl]ethanone |
InChI |
InChI=1S/C10H16ClNO/c1-8(13)12-3-2-10(7-12)4-9(5-10)6-11/h9H,2-7H2,1H3 |
InChI Key |
RKLZQOFLHBSMOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2(C1)CC(C2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.